molecular formula C22H29N3O5 B1667268 AM Toxin II CAS No. 56072-96-9

AM Toxin II

Cat. No. B1667268
CAS RN: 56072-96-9
M. Wt: 415.5 g/mol
InChI Key: STNGYOBVEDNUSB-SZMVWBNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AM Toxin II is a Cyclic tetradepsipeptide from Alternaria mali.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of AM Toxin II, a cyclic tetradepsipeptide, was achieved to confirm its proposed structure. This synthetic approach enabled a detailed comparison with the natural toxin, including assessments of biological activity in causing necrosis on apple leaves. An analog of AM Toxin II, with a modified aromatic side chain, demonstrated significantly reduced activity, highlighting the importance of specific structural features for its phytotoxic effect (Shimohigashi & Izumiya, 2009).

Affinity and Enrichment Techniques

In a broader context, the development of techniques for the enrichment and identification of toxins, including AM Toxin II, has advanced the field of toxin research. Methods leveraging the affinity of certain toxins for specific molecular moieties have enabled the selective enrichment and detailed analysis of these compounds, facilitating their study and potential applications in both research and forensic investigations (Fredriksson et al., 2015).

properties

CAS RN

56072-96-9

Product Name

AM Toxin II

Molecular Formula

C22H29N3O5

Molecular Weight

415.5 g/mol

IUPAC Name

(3S,9S,12S)-3-methyl-6-methylidene-9-(3-phenylpropyl)-12-propan-2-yl-1-oxa-4,7,10-triazacyclododecane-2,5,8,11-tetrone

InChI

InChI=1S/C22H29N3O5/c1-13(2)18-21(28)25-17(12-8-11-16-9-6-5-7-10-16)20(27)23-14(3)19(26)24-15(4)22(29)30-18/h5-7,9-10,13,15,17-18H,3,8,11-12H2,1-2,4H3,(H,23,27)(H,24,26)(H,25,28)/t15-,17-,18-/m0/s1

InChI Key

STNGYOBVEDNUSB-SZMVWBNQSA-N

Isomeric SMILES

C[C@H]1C(=O)O[C@H](C(=O)N[C@H](C(=O)NC(=C)C(=O)N1)CCCC2=CC=CC=C2)C(C)C

SMILES

CC1C(=O)OC(C(=O)NC(C(=O)NC(=C)C(=O)N1)CCCC2=CC=CC=C2)C(C)C

Canonical SMILES

CC1C(=O)OC(C(=O)NC(C(=O)NC(=C)C(=O)N1)CCCC2=CC=CC=C2)C(C)C

Appearance

Solid powder

Other CAS RN

56072-96-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AM Toxin II; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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